molecular formula C24H14N2O6S2-2 B1236405 4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonate

4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonate

Cat. No. B1236405
M. Wt: 490.5 g/mol
InChI Key: HGFIOWHPOGLXPU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonic acid.

Scientific Research Applications

Analytical Reagent in Precipitation Reactions

4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonate has been studied for its role as an analytical reagent. A comparative study on its capacity to form precipitates with various cations revealed insights into the stoichiometry of compounds formed at optimum pH and the sensitivity of these reactions (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).

Spectrophotometric Study of Metal Complexes

Spectrophotometric studies have examined the formation of colored complexes between the disodium salt of 4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonate and metallic ions. These studies established the relationship between the ionic radius of the cation and the stoichiometry of the complexes formed, along with their spectrophotometric parameters (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).

Role in Nuclear Waste Management

This compound has been identified as an efficient water-soluble heterocyclic ligand for separating actinides from lanthanides in nuclear waste management. A study highlighted the significance of the sulfonate group in selective binding for the stripping of Am3+ from Eu3+ (Thomas, Ebenezer, & Solomon, 2021).

Chromatographic Behavior Study

Investigations into the chromatographic behavior of iron(II) and copper(II) chelates with 4,7-diphenyl-1,10-phenanthroline disulfonate have been conducted. This study focused on optimizing parameters for the separation of these chelates and its application in indirect determination of iron contents in natural water (Mudasir, Arai, Yoshioka, & Inoue, 1998).

Luminescence in NAFION Membrane

The fixation of 4,7-diphenyl-1,10-phenanthroline on Nafion perfluorosulfonic membranes showed bright luminescence at room temperature, indicating potential applications in photophysical studies (Shilov, Gavronskaya, & Pak, 2008).

properties

Molecular Formula

C24H14N2O6S2-2

Molecular Weight

490.5 g/mol

IUPAC Name

4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

InChI

InChI=1S/C24H16N2O6S2/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32)/p-2

InChI Key

HGFIOWHPOGLXPU-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-]

synonyms

4,7-diphenylphenanthroline sulfonate
bathophenanthroline sulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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